N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by various analyses. For instance, a related compound, 5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy) benzaldehyde, was found to be a solid with a yield of 71%, melting point of 146–148 °C, and IR (KBr in cm −1): 2925, 2872, 1679, 1648, 1037 .Scientific Research Applications
Antimicrobial and Anticancer Properties
- A study by Başoğlu et al. (2013) involved the synthesis of several azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some compounds demonstrated activity against tested microorganisms, indicating potential applications in antimicrobial therapy (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
- Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives with potential anticancer properties. These compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their utility in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
Synthesis and Characterization of Derivatives
- Kumar et al. (2017) developed novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant antidepressant and antianxiety activity in albino mice, highlighting the therapeutic potential of such compounds (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
- A study by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, which were screened for antimicrobial activity. One compound, in particular, showed superior growth inhibition against A. baumannii, indicating potential for development into antimicrobial agents (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).
Molecular Docking and Theoretical Studies
- Deshmukh et al. (2017) reported the synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, which were subjected to antibacterial screening. Some compounds showed moderate activity against B. subtilis and E. coli, suggesting their potential in antibacterial drug development (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. As mentioned, related compounds have shown promising results in anticancer activity , suggesting potential applications in medical and pharmaceutical research. Further studies could also explore the compound’s potential antifungal and herbicidal properties .
Mechanism of Action
Target of Action
The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in .
Pharmacokinetics
It is soluble in dmso , which could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS .
Biochemical Analysis
Biochemical Properties
The compound N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a potent and selective D4 dopamine receptor ligand . This suggests that it may play a role in dopamine-mediated biochemical reactions in the body.
Cellular Effects
The cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide are largely tied to its interaction with the D4 dopamine receptor . By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves binding interactions with the D4 dopamine receptor . This binding can lead to changes in gene expression and may result in the inhibition or activation of certain enzymes .
Properties
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZAJBYHHJRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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